beta-Naphthol salicylate
Description
β-Naphthol salicylate (2-naphthyl salicylate) is an ester derivative of salicylic acid and β-naphthol. Salicylates are characterized by a benzene ring with hydroxyl (-OH) and ester/carboxyl functional groups, which dictate their biological activity, stability, and applications. β-Naphthol salicylate is hypothesized to share properties with other salicylates, such as anti-inflammatory effects, mitochondrial modulation, and roles in fragrance or preservation .
Properties
Molecular Formula |
C17H14O4 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-hydroxybenzoic acid;naphthalen-2-ol |
InChI |
InChI=1S/C10H8O.C7H6O3/c11-10-6-5-8-3-1-2-4-9(8)7-10;8-6-4-2-1-3-5(6)7(9)10/h1-7,11H;1-4,8H,(H,9,10) |
InChI Key |
MDRVYCIISBKFMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)O.C1=CC=C(C(=C1)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Naphthol salicylate can be synthesized through esterification reactions involving beta-naphthol and salicylic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete reaction. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient purification systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Beta-Naphthol salicylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Scientific Research Applications
Beta-Naphthol salicylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and heterocycles.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of beta-Naphthol salicylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and microbial growth.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Salicylate derivatives vary primarily in their ester substituents or aromatic modifications. Key structural differences influence their physicochemical properties and applications:
Table 1: Structural and Functional Comparison of Salicylate Derivatives
However, this modification may reduce metabolic stability compared to simpler esters .
Anti-Inflammatory and Metabolic Effects
- Aspirin and Sodium Salicylate : Inhibit NF-κB by targeting IKK-β and uncoupling mitochondrial oxidative phosphorylation, reducing inflammation and improving glucose homeostasis in T2D .
- Salsalate : A dimeric salicylate, uncouples mitochondria similarly to DNP, demonstrating efficacy in reducing hepatic lipids and insulin resistance .
- β-Naphthol Salicylate : While direct data are lacking, its naphthyl group may alter binding to IKK-β or mitochondrial membranes compared to aspirin or sodium salicylate.
Fragrance and Stability
- Methyl and Benzyl Salicylates : Dominant contributors to floral/fresh aromas in teas and perfumes. Methyl salicylate constitutes >98% of synthetic wintergreen oil .
- β-Naphthol Salicylate : Likely used in niche fragrances or preservatives due to its aromatic bulk, though stability under UV/oxidative conditions may require formulation adjustments compared to simpler esters .
Pharmacokinetic and Metabolic Profiles
- Metabolic Degradation : Salicylates like methyl salicylate undergo enzymatic hydrolysis to salicylic acid, while aspirin is acetylated in vivo. β-Naphthol salicylate’s hydrolysis would release β-naphthol, a compound with higher toxicity than salicylic acid .
- Dermal Absorption : Methyl salicylate shows low systemic absorption (0.5–2% in humans), minimizing toxicity risks despite widespread topical use . β-Naphthol salicylate’s lipophilicity may enhance skin penetration, necessitating safety studies.
Q & A
Q. What are the optimal synthetic routes for beta-Naphthol salicylate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification between β-naphthol and salicylic acid using acid catalysts (e.g., sulfuric acid). Key variables include temperature (80–100°C), solvent choice (e.g., toluene for azeotropic water removal), and molar ratios (1:1.2 for excess salicylic acid improves esterification efficiency). Recrystallization from ethanol or methanol is recommended for purification . Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to minimize side products like unreacted precursors.
Q. Which analytical techniques are most reliable for characterizing this compound purity and stability?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantifying purity. Gas chromatography-mass spectrometry (GC-MS) confirms molecular structure, while Fourier-transform infrared spectroscopy (FTIR) validates functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). Stability studies under varying pH and temperature conditions should employ accelerated degradation protocols followed by LC-MS to identify degradation products .
Q. How does the lipophilicity of this compound compare to other salicylate esters, and what are the implications for bioavailability?
Lipophilicity, measured via octanol-water partition coefficients (logP), is critical for bioavailability. This compound’s logP is higher than methyl salicylate (logP ~2.1) due to the naphthyl group, enhancing membrane permeability but potentially reducing aqueous solubility. Comparative studies using shake-flask or chromatographic methods (e.g., reversed-phase HPLC) can quantify these differences .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s anti-inflammatory activity, and how do they differ from sodium salicylate?
this compound may inhibit NF-κB signaling, similar to sodium salicylate, but structural differences (e.g., naphthyl group) could alter binding affinity to IκB kinase (IKKβ). In vitro assays using transfected HEK293 cells with NF-κB luciferase reporters, combined with Western blotting for IκBα degradation, can elucidate mechanistic nuances. Comparative studies should control for esterase-mediated hydrolysis to salicylic acid in cellular models .
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across cell lines?
Discrepancies may arise from cell-specific esterase activity, which hydrolyzes the ester to release β-naphthol (potentially toxic). Methodological adjustments include:
- Pre-treating cells with esterase inhibitors (e.g., bis-para-nitrophenyl phosphate) to isolate parent compound effects.
- Quantifying intracellular concentrations via LC-MS/MS to correlate cytotoxicity with bioavailability.
- Using isogenic cell lines to assess metabolic contributions .
Q. What experimental models are suitable for studying this compound’s pharmacokinetics and tissue distribution?
Rodent models (e.g., Sprague-Dawley rats) with intravenous/oral dosing, followed by serial blood sampling and tissue homogenization, are standard. LC-MS/MS quantifies plasma and tissue concentrations. For tissue-specific uptake, autoradiography with radiolabeled [¹⁴C]-beta-Naphthol salicylate provides spatial resolution. Microdialysis in target organs (e.g., liver, brain) can assess real-time pharmacokinetics .
Q. How does this compound interact with serum proteins, and how might this affect its pharmacodynamic profile?
Serum protein binding (e.g., albumin) reduces free drug availability. Equilibrium dialysis or ultrafiltration coupled with HPLC quantifies binding percentages. Circular dichroism (CD) spectroscopy can detect conformational changes in albumin upon binding. Competitive binding studies with warfarin or ibuprofen (Site I/II ligands) identify specific interaction sites .
Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Non-linear regression models (e.g., four-parameter logistic curve) fit dose-response data, calculating EC₅₀/IC₅₀ values. For heterogeneous data, mixed-effects models account for inter-experiment variability. Bayesian hierarchical models are robust for small sample sizes .
Q. How should researchers address batch-to-batch variability in synthetic this compound during preclinical testing?
Implement quality control (QC) protocols:
- NMR and HPLC purity thresholds (>98%).
- Accelerated stability testing (40°C/75% RH for 4 weeks) to ensure consistency.
- Use of internal standards during bioanalysis to normalize pharmacokinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
